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Compound of Interest

Compound Name: Leucomalachite green

Cat. No.: B1674806 Get Quote

An HPLC-MS/MS method provides a robust and sensitive approach for the determination of

Leucomalachite Green (LMG) in fish tissue. LMG is the major metabolite of Malachite Green

(MG), a triphenylmethane dye historically used as an antifungal and antiparasitic agent in

aquaculture.[1][2][3] Due to concerns about its carcinogenicity, the use of malachite green in

food-producing animals is banned in many countries, including the United States and the

European Union.[1][4] LMG, the reduced leuco-form, is the primary residue found in fish tissue

as it persists for longer periods than the parent compound.

This application note details a confirmatory method for the quantitative determination of LMG in

various fish species using High-Performance Liquid Chromatography coupled with tandem

mass spectrometry (HPLC-MS/MS). The protocol is intended for researchers and analytical

scientists in food safety and regulatory laboratories.

Principle of the Method
The analytical procedure involves the extraction of LMG from homogenized fish tissue using a

buffered acetonitrile solution. Subsequent cleanup is performed using techniques such as

liquid-liquid partitioning and/or solid-phase extraction (SPE) to remove matrix interferences.

The final extract is then analyzed by LC-MS/MS, operating in the positive electrospray

ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for selective and sensitive

quantification. Isotope-labeled internal standards, such as d6-LMG or d5-LMG, are often

employed to ensure accuracy and correct for matrix effects.
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Experimental Protocols
Reagents and Materials

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Dichloromethane.

Reagents: Ammonium acetate, Acetic acid, Formic acid, p-toluenesulfonic acid,

Hydroxylamine hydrochloride.

Buffers:

0.1 M Ammonium Acetate Buffer (pH 4.5): Dissolve 7.7 g of ammonium acetate in 1000

mL of deionized water. Adjust pH to 4.5 with acetic acid and p-toluenesulfonic acid.

Standards: Leucomalachite Green (LMG) and deuterated LMG (e.g., d6-LMG) analytical

standards.

SPE Cartridges: Strong cation-exchange (SCX or MCX) cartridges (e.g., Oasis MCX, 60

mg/3 cc).

QuEChERS Salts: Magnesium sulfate, sodium chloride.

Standard Solution Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve LMG and d6-LMG standards in

methanol to create individual stock solutions.

Working Standard Solutions: Prepare intermediate and working standard solutions by serially

diluting the stock solutions with methanol or an appropriate mobile phase mixture.

Calibration Standards (0.05–8.0 µg/kg): Prepare a series of matrix-matched calibration

standards by spiking blank fish extract with the working standard solutions.

Sample Preparation: Extraction and Cleanup
This protocol outlines a method combining solvent extraction, liquid-liquid partitioning, and

solid-phase extraction (SPE).
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Homogenization: Ensure the fish tissue sample is thawed and homogenized to a uniform

consistency. A common technique involves blending frozen fish samples with dry ice.

Extraction:

Weigh 5.0 g of the homogenized tissue into a 50 mL centrifuge tube.

Add the internal standard solution (e.g., 50 µL of 1 µg/mL d6-LMG).

Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid, 2 mL of

0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.

Homogenize the mixture for 2 minutes and centrifuge at 3000 rpm for 3 minutes.

Collect the supernatant. Repeat the extraction on the pellet with an additional 20 mL of

acetonitrile and combine the supernatants.

Liquid-Liquid Partitioning:

Transfer the combined acetonitrile extract to a separatory funnel.

Add 30 mL of dichloromethane and 35 mL of deionized water and shake for 2 minutes.

Collect the lower organic (dichloromethane) layer. Repeat the extraction of the aqueous

phase with another 20 mL of dichloromethane.

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at

45 °C.

Solid-Phase Extraction (SPE) Cleanup:

Reconstitute the dried extract in 3 mL of 2:98 formic acid–acetonitrile.

Condition an Oasis MCX SPE cartridge with 3 mL of acetonitrile followed by 3 mL of 2%

(v/v) formic acid aqueous solution.

Load the reconstituted sample onto the cartridge.
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Wash the cartridge with 2 mL of 2:98 formic acid–acetonitrile, followed by 6 mL of

acetonitrile.

Elute the analytes with 4 mL of 5:95 (v/v) 5 M ammonium acetate (pH 7)–methanol.

Final Preparation:

Evaporate the eluate to dryness.

Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 70:30 v/v water with

0.1% formic acid–methanol) for LC-MS/MS analysis.

A simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also

been successfully validated, where buffered acetonitrile extraction is followed by the addition of

salts to induce phase separation, with the supernatant being directly analyzed after

centrifugation.

Data Presentation
HPLC and Mass Spectrometry Conditions
The instrumental parameters are critical for achieving the desired sensitivity and selectivity. The

following tables summarize typical conditions.

Table 1: HPLC Operating Conditions

Parameter Condition

HPLC System Surveyor HPLC System or equivalent

Column Hypersil GOLD CN, 5 µm, 50 mm × 2.1 mm

Mobile Phase A Methanol

Mobile Phase B Water with 0.1% (v/v) Formic Acid

Flow Rate 220 µL/min

Injection Volume 10 µL

Column Temperature 60 °C
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| Gradient | A gradient elution is typically used to separate the analytes from matrix

components. |

Table 2: Mass Spectrometry and MRM Transition Parameters | Parameter | Condition | | :--- | :--

- | | Mass Spectrometer | Triple Quadrupole (e.g., TSQ Quantum Discovery MAX) | | Ionization

Source | Electrospray Ionization (ESI), Positive Mode | | Source Voltage | 4000 V | | Capillary

Temp. | 350 °C | | Collision Gas | Argon (1.5 mTorr) | | Analyte | Precursor Ion (m/z) | Product

Ions (m/z) | | Leucomalachite Green (LMG) | 331.0 | 239.4 (Quantifier), 315.6 (Qualifier) | | d6-

LMG (Internal Standard) | 337.0 | Specific to the standard |

Method Validation Summary
Method performance is evaluated through validation parameters according to guidelines like

Commission Decision 2002/657/EC.

Table 3: Summary of Method Validation Data

Parameter Result Source

Linearity Range 0.05–8.0 µg/kg

Correlation Coefficient (r²) > 0.99

Recovery (at 1, 2, 5 µg/kg) 90–106%

Precision (RSD%) 3.7–11%

Limit of Detection (LOD) 0.02 µg/kg

Decision Limit (CCα) 0.161 - 0.20 µg/kg

| Detection Capability (CCβ) | 0.218 - 0.34 µg/kg | |

Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol for determining

Leucomalachite Green in fish tissue.
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Sample Preparation

SPE Cleanup

Analysis

1. Homogenize Fish Tissue (5g)

2. Spike with Internal Standard

3. Add Buffer & Acetonitrile, Homogenize

4. Centrifuge & Collect Supernatant

5. Liquid-Liquid Partitioning with Dichloromethane

6. Evaporate Organic Layer to Dryness

7. Reconstitute Residue

8. Load onto Conditioned MCX SPE Cartridge

9. Wash Cartridge

10. Elute LMG

11. Evaporate Eluate to Dryness

12. Reconstitute in Mobile Phase

13. Inject into HPLC-MS/MS System

14. Data Acquisition & Processing

Click to download full resolution via product page

Workflow for the determination of LMG in fish tissue.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1674806?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

